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Abstract: This technical guide provides an in-depth exploration of (E)-4,4'-Dinitrostilbene, a

key stilbenoid compound relevant in chemical synthesis and materials science research. This

document offers a consolidated resource for researchers, scientists, and drug development

professionals, detailing the compound's core identifiers, including its CAS number, and

comprehensive methodologies for its analytical characterization. We delve into the principles

and practical application of spectroscopic and chromatographic techniques for unambiguous

identification and purity assessment. Furthermore, this guide presents a field-proven synthetic

workflow, emphasizing the causality behind experimental choices to ensure reproducibility and

high-purity outcomes. All quantitative data is summarized for clarity, and key workflows are

visualized to enhance understanding.

Core Compound Identification
(E)-4,4'-Dinitrostilbene, also known as trans-4,4'-Dinitrostilbene, is a symmetrically

substituted aromatic alkene. Its rigid, planar structure and the presence of electron-withdrawing

nitro groups give rise to distinct chemical and physical properties. Accurate identification is

paramount for its use in further applications.

Chemical and Physical Properties
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The primary identifiers and key physical properties of (E)-4,4'-Dinitrostilbene are consolidated

in the table below. It is crucial to note that while CAS number 736-31-2 is specifically assigned

to the (E)-isomer in authoritative databases like PubChem, the CAS number 2501-02-2 is also

frequently encountered in commercial and chemical literature for the trans form.[1][2]

Researchers should be aware of this ambiguity and rely on analytical data for confirmation.

Identifier Value Source

IUPAC Name
1-nitro-4-[(E)-2-(4-

nitrophenyl)ethenyl]benzene
[2]

Primary CAS Number 736-31-2 (for (E)-isomer) [2]

Common CAS Number 2501-02-2 [1]

Molecular Formula C₁₄H₁₀N₂O₄ [2]

Molecular Weight 270.24 g/mol [2]

Appearance
Yellow to Amber powder or

crystals
[1]

Melting Point 295 °C [1]

InChI

InChI=1S/C14H10N2O4/c17-

15(18)13-7-3-11(4-8-13)1-2-

12-5-9-14(10-6-

12)16(19)20/h1-10H/b2-1+

[2]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=

C(C=C2)--INVALID-LINK--

[O-])--INVALID-LINK--[O-]

[2]

Spectroscopic Characterization: The Analytical
Cornerstone
Spectroscopic analysis provides a definitive fingerprint of the molecular structure. The

combination of the following techniques is essential for the unequivocal identification of

(E)-4,4'-Dinitrostilbene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms

in a molecule. Due to the molecule's C2 symmetry, the ¹H and ¹³C NMR spectra are simplified,

which is a key diagnostic feature.

¹H NMR (Proton NMR): The proton spectrum provides information on the electronic

environment and connectivity of hydrogen atoms.

Causality: The strong electron-withdrawing effect of the nitro groups deshields the aromatic

protons, shifting their signals downfield. The symmetry of the molecule means that there are

only three distinct proton signals.

Expected Spectrum (in DMSO-d₆):

δ ~8.25 ppm (d, 4H): This doublet corresponds to the four aromatic protons ortho to the

nitro groups. They are deshielded by the nitro group's anisotropic and inductive effects.

δ ~7.93 ppm (d, 4H): This doublet represents the four aromatic protons meta to the nitro

groups.

δ ~7.63 ppm (s, 2H): This singlet is characteristic of the two vinylic protons of the central

double bond. Their chemical equivalence, due to the molecule's symmetry, results in a

singlet. The large trans coupling constant (~16 Hz) is not observed as splitting because

the protons are chemically identical.[3]

¹³C NMR (Carbon-13 NMR): This technique identifies the different carbon environments.

Causality: The chemical shift of each carbon is influenced by its hybridization and the

electronegativity of attached groups. The symmetry results in only four distinct signals.

Expected Chemical Shifts:

δ ~147 ppm: Quaternary aromatic carbon directly attached to the nitro group (C-NO₂).

δ ~143 ppm: Quaternary aromatic carbon attached to the vinylic carbon (C-C=C).

δ ~132 ppm: Vinylic carbon of the double bond (-CH=CH-).
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δ ~127 ppm: Aromatic carbons ortho to the nitro group (CH).

δ ~124 ppm: Aromatic carbons meta to the nitro group (CH).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.

Causality: Specific bonds vibrate at characteristic frequencies. The presence of nitro, alkene,

and aromatic groups in (E)-4,4'-Dinitrostilbene gives rise to a predictable set of absorption

bands.

Key Diagnostic Peaks:

~1500-1540 cm⁻¹ (strong) & ~1340-1360 cm⁻¹ (strong): These two intense bands are

highly characteristic of the asymmetric and symmetric stretching vibrations of the nitro

(NO₂) groups, respectively. Their presence is a primary indicator for this compound.

~960-980 cm⁻¹ (strong): A strong absorption in this region is a hallmark of the out-of-plane

C-H bending vibration of a trans-disubstituted alkene, confirming the (E)-geometry.

~1600 cm⁻¹, ~1450 cm⁻¹: Medium to weak absorptions corresponding to C=C stretching

vibrations within the aromatic rings.

~3050-3100 cm⁻¹ (weak): Aromatic and vinylic C-H stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated π-electron system of the

molecule.

Causality: The extended conjugation across the two phenyl rings and the central double

bond allows for π → π* electronic transitions upon absorption of UV-Vis light. The nitro

groups act as auxochromes, modifying the absorption profile.

Expected Spectrum:
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(E)-4,4'-Dinitrostilbene exhibits a strong absorption band with a maximum (λ_max) at

approximately 350 nm. The exact wavelength can be influenced by the solvent used for

the analysis. This absorption is responsible for the compound's distinct yellow color.

Chromatographic Methods for Separation and Purity
Analysis
Chromatography is indispensable for separating the target compound from reaction mixtures

and assessing its purity. High-Performance Liquid Chromatography (HPLC) is the method of

choice due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)
Principle of Separation: Reversed-phase HPLC is ideal for stilbene derivatives. A nonpolar

stationary phase (like C18) is used with a polar mobile phase. (E)-4,4'-Dinitrostilbene,

being relatively nonpolar, is retained on the column and elutes based on its interaction with

the mobile phase. A higher proportion of organic solvent in the mobile phase reduces

retention time.

Self-Validating System: The protocol's trustworthiness is established by including a standard

of known concentration to calibrate retention time and peak area for quantification. Purity is

assessed by the presence of a single, sharp peak at the expected retention time, with the

absence of significant impurity peaks.

Experimental Protocol: HPLC Analysis
Instrumentation: An HPLC system equipped with a UV-Vis detector (e.g., a photodiode array

detector) is required.

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size) is

highly effective.

Mobile Phase: An isocratic mixture of Methanol and Ultrapure Water (e.g., 70:30 v/v) is a

robust choice. The mobile phase should be filtered and degassed prior to use to prevent

blockages and baseline noise.
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Flow Rate: A flow rate of 0.5 - 1.0 mL/min provides good separation and reasonable analysis

time.

Column Temperature: Maintain a constant temperature, typically 30 °C, for reproducible

retention times.

Detection: Monitor the eluent at the compound's λ_max, approximately 350 nm.

Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in a suitable

solvent (e.g., Dimethylformamide or Acetonitrile) to a final concentration of 0.1 mg/mL. Filter

the sample through a 0.22 µm syringe filter before injection.

Injection Volume: Inject 5-10 µL of the prepared sample.

Analysis: The retention time for (E)-4,4'-Dinitrostilbene will be highly reproducible under

these conditions. Purity can be calculated based on the peak area percentage.

Synthesis and Characterization Workflow
A reliable synthesis is critical for obtaining high-quality material for research. The Wittig reaction

is a superior method for preparing (E)-stilbenes due to its high stereoselectivity and operational

simplicity.[4][5] The following workflow outlines the synthesis from common starting materials,

purification, and final analytical validation.
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Part 1: Synthesis

Part 2: Purification

Part 3: Characterization

p-Nitrobenzaldehyde &
p-Nitrobenzyltriphenylphosphonium Bromide

Wittig Reaction
(Base, e.g., NaOMe in Methanol)

Reaction Quench
(e.g., with Water)

Crude Product Filtration

Recrystallization
(e.g., from DMF or Acetic Acid)

Crude Product

Wash with Cold Solvent
(e.g., Ethanol)

Dry Under Vacuum

Pure (E)-4,4'-Dinitrostilbene

Purified Product

Analytical Techniques

NMR ('H, ¹³C) Mass Spec. IR Spec. HPLC (Purity)

Click to download full resolution via product page

Caption: Workflow for Synthesis, Purification, and Characterization.
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Experimental Protocol: Wittig Synthesis
Rationale: This procedure utilizes a stabilized phosphorus ylide generated in situ from p-

nitrobenzyltriphenylphosphonium bromide. Stabilized ylides preferentially form the

thermodynamically more stable (E)-alkene.[5] Methanol is used as the solvent because the

(E)-product has low solubility and often precipitates, driving the reaction to completion.[4]

Prepare the Phosphonium Salt (Ylide Precursor):

Reflux a solution of p-nitrobenzyl bromide (1 eq.) and triphenylphosphine (1 eq.) in a

suitable solvent like toluene for 2-4 hours.

Cool the mixture. The p-nitrobenzyltriphenylphosphonium bromide salt will precipitate.

Filter the salt, wash with a non-polar solvent (e.g., hexane), and dry thoroughly.

The Wittig Reaction:

Suspend p-nitrobenzyltriphenylphosphonium bromide (1.1 eq.) and p-nitrobenzaldehyde

(1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

Slowly add a solution of sodium methoxide (1.2 eq.) in methanol dropwise to the

suspension at room temperature. A deep color change indicates the formation of the ylide.

Stir the reaction mixture at room temperature for 4-6 hours. A yellow precipitate of (E)-4,4'-
dinitrostilbene will form.

Work-up and Purification:

Cool the reaction mixture in an ice bath to maximize precipitation.

Collect the crude product by vacuum filtration and wash the filter cake sequentially with

cold methanol and then water to remove salts and triphenylphosphine oxide.

Purify the crude solid by recrystallization from a high-boiling solvent such as

dimethylformamide (DMF) or glacial acetic acid to yield bright yellow crystals.

Safety and Handling
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As a nitroaromatic compound, (E)-4,4'-Dinitrostilbene requires careful handling.

Hazards: It is known to cause skin irritation and serious eye damage. It may also cause an

allergic skin reaction.[2]

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-

resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion
The identification and characterization of (E)-4,4'-Dinitrostilbene is a systematic process

grounded in the application of modern analytical techniques. The convergence of data from

NMR, IR, MS, and UV-Vis spectroscopy provides an unambiguous structural confirmation,

while HPLC serves as the definitive tool for purity assessment. The methodologies and data

presented in this guide offer a robust framework for scientists to confidently identify, synthesize,

and utilize this compound in their research endeavors, ensuring both accuracy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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